5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid

Description

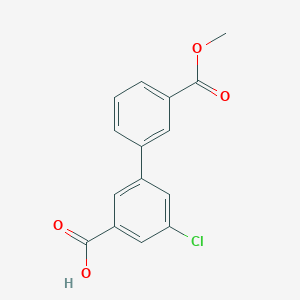

5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid is a benzoic acid derivative with two key substituents:

- A chlorine atom at position 5 of the benzene ring.

- A 3-methoxycarbonylphenyl group (a phenyl ring bearing a methoxycarbonyl [-COOCH₃] substituent) at position 3.

This compound combines electron-withdrawing groups (Cl and methoxycarbonyl), which influence its acidity, solubility, and reactivity.

Properties

IUPAC Name |

3-chloro-5-(3-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLPVKRHDGYXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20690689 | |

| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261980-26-0 | |

| Record name | [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 5-chloro-, 3′-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261980-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20690689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid typically involves multiple steps starting from readily available starting materials. One common synthetic route includes:

Hydrolysis: Conversion of ester groups to carboxylic acids.

Hydrogenation: Reduction of nitro groups to amines.

Esterification: Formation of ester groups from carboxylic acids.

Bromination: Introduction of bromine atoms to the aromatic ring.

Diazotization: Conversion of amines to diazonium salts.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) under varying conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of benzoic acids, including 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, exhibit significant anticancer properties. The compound has been evaluated for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies on similar compounds have shown that modifications in the benzoic acid structure can enhance their efficacy against specific cancer types.

Synthesis of Therapeutics

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to be transformed into more complex molecules that are active against diseases such as diabetes and hypertension. The versatility of this compound makes it a valuable building block in drug development.

Organic Synthesis

Key Intermediate in Chemical Reactions

this compound is utilized as a key intermediate in the synthesis of other organic compounds. Its ability to undergo various chemical transformations enables chemists to create a wide array of derivatives. This aspect is particularly important in developing new materials and fine chemicals.

Synthetic Methodologies

The compound can be synthesized through several methodologies, including:

- Esterification : Reacting with alcohols to form esters, which are useful in various applications.

- Nucleophilic Substitution : The chloro group can be replaced with other nucleophiles, facilitating the formation of diverse derivatives.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues

2.1.1. 3-Methoxycarbonyl-5-methylbenzoic Acid (CAS 167299-68-5)

- Substituents : Methoxycarbonyl (-COOCH₃) at position 3; methyl (-CH₃) at position 5.

- Key Differences :

- The methyl group at position 5 is electron-donating , reducing acidity compared to the chlorine in the target compound.

- Lower molecular weight (simpler substituent) may enhance solubility in organic solvents.

- Acidity : Less acidic than the target compound due to the absence of electron-withdrawing Cl .

2.1.2. 3-Chloro-5-(2-methoxyphenyl)benzoic Acid (CAS 1261955-37-6)

- Substituents : Cl at position 3; 2-methoxyphenyl (-C₆H₄-OCH₃) at position 5.

- Key Differences :

- Substituent positions reversed (Cl at 3 vs. 5 in the target compound).

- The 2-methoxyphenyl group is bulkier and less polar than 3-methoxycarbonylphenyl, reducing aqueous solubility.

2.1.3. 5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic Acid (Compound 27, )

- Substituents : Cl at position 5; acryloyl group linked to a dichlorophenyl ring at position 3; hydroxyl (-OH) at position 2.

2.2. Physicochemical Properties

| Property | 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic Acid | 3-Methoxycarbonyl-5-methylbenzoic Acid | 3-Chloro-5-(2-methoxyphenyl)benzoic Acid |

|---|---|---|---|

| Molecular Weight | ~290.68 g/mol* | 194.18 g/mol | 262.69 g/mol |

| Acidity | High (Cl and -COOCH₃ are electron-withdrawing) | Moderate (methyl is electron-donating) | Moderate (Cl and -OCH₃ balance effects) |

| Solubility | Low in water (bulky aromatic substituent) | Moderate in polar solvents | Low (non-polar 2-methoxyphenyl) |

| Melting Point | Not reported | Not reported | Not reported |

*Calculated based on formula C₁₅H₁₁ClO₄.

Biological Activity

5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and features a benzoic acid core with additional functional groups that enhance its biological profile. Its structure is critical for understanding its interaction with biological targets.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibacterial agent.

2. Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

3. Enzyme Inhibition:

The mechanism of action involves the inhibition of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with enzymes like ornithine decarboxylase (ODC), which plays a role in polyamine biosynthesis, a pathway often upregulated in cancer cells .

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Binding: The compound may bind to enzymes, inhibiting their activity and thereby altering metabolic processes.

- Receptor Modulation: It can interact with cellular receptors, affecting signal transduction pathways that regulate various physiological responses.

- Gene Expression Alteration: The compound may influence gene expression related to inflammation and cell proliferation, contributing to its therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Activity: A screening assay demonstrated that at concentrations around 50 μM, this compound inhibited bacterial growth by approximately 50%, indicating its potential as an antibacterial agent .

- Inflammation Model: In a model of induced inflammation, treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases .

Data Tables

| Activity | Concentration (μM) | Effect |

|---|---|---|

| Antibacterial | 50 | ~50% inhibition of bacterial growth |

| Anti-inflammatory | 25 | Significant reduction in cytokines |

Q & A

Q. What are the recommended synthetic routes for 5-Chloro-3-(3-methoxycarbonylphenyl)benzoic acid, and how do reaction conditions influence yield?

A common approach involves coupling 3-methoxycarbonylphenylboronic acid with a halogenated benzoic acid derivative (e.g., 5-chloro-3-iodobenzoic acid) via Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–2 mol% ratio .

- Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) under inert atmosphere.

- Base : Na₂CO₃ or K₂CO₃ to maintain pH > 8.

- Temperature : 80–100°C for 12–24 hours.

Yield optimization requires careful control of stoichiometry (1:1.2 aryl halide to boronic acid) and degassing to prevent palladium oxidation .

Q. How can the solubility and stability of this compound be characterized for biological assays?

- Solubility profiling : Use polar solvents (DMSO, ethanol) and aqueous buffers (PBS at pH 7.4) with UV-Vis spectroscopy to quantify solubility. Stability is assessed via HPLC at 25°C over 72 hours .

- Storage : Store at –20°C in amber vials under nitrogen to prevent hydrolysis of the methoxycarbonyl group .

Q. What spectroscopic methods are most effective for structural confirmation?

- NMR : ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.9–4.1 ppm), and carboxylic acid protons (broad peak at δ 12–13 ppm).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₅H₁₁ClO₄, exact mass 290.03 g/mol) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in its reactions with nucleophiles?

The electron-withdrawing methoxycarbonyl and chloro groups direct electrophilic substitution to the para position of the benzoic acid moiety. Computational studies (DFT) can model charge distribution, while experimental validation uses competitive reactions with substituted nucleophiles (e.g., amines vs. thiols). For example, nucleophilic attack occurs preferentially at the less hindered 3-position due to steric shielding by the methoxycarbonyl group .

Q. What crystallography techniques reveal its solid-state packing and intermolecular interactions?

- Single-crystal X-ray diffraction : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Data from similar compounds show π-π stacking distances of ~3.5 Å and Cl···O halogen bonds .

- Powder XRD : Correlates crystallinity with thermal stability (TGA/DSC analysis).

Q. How can adsorption studies using this compound improve metal ion recovery from wastewater?

Benzoic acid derivatives enhance adsorbent capacity for transition metals (e.g., Co²⁺, Cu²⁺) via chelation. Methodology:

- Functionalize activated carbon with this compound.

- Batch experiments at varying pH (2–6) and ionic strength.

- Langmuir isotherm models quantify maximum adsorption (Qmax ~120 mg/g for Co²⁺ at pH 5) .

Q. How should contradictory data on its catalytic activity in cross-coupling reactions be resolved?

Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from:

- Ligand effects : Bulky ligands reduce steric hindrance in Pd-catalyzed reactions.

- Reaction scale : Milligram-scale vs. gram-scale syntheses exhibit different kinetics.

- Analytical validation : Reproduce results using standardized GC-MS or HPLC protocols across multiple labs .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.